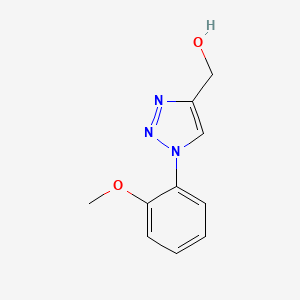

(1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-(2-methoxyphenyl)triazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-15-10-5-3-2-4-9(10)13-6-8(7-14)11-12-13/h2-6,14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBXDGBTRJCYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(N=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes. The reaction is usually catalyzed by copper(I) salts under mild conditions. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, followed by the addition of a hydroxymethyl group to the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Dihydrotriazoles.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis.

- Employed in the development of new materials and polymers.

Biology:

- Investigated for its potential as a bioactive molecule.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic properties.

- Used in the design of new drugs and pharmaceuticals.

Industry:

- Utilized in the production of specialty chemicals.

- Applied in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. The methoxy and hydroxymethyl groups can also participate in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position: Ortho vs. Para Methoxy

- NMR data (¹H and ¹³C) confirm structural differences, with distinct chemical shifts for the methoxy group and triazole protons . In pharmacological studies, para-substituted analogs often exhibit altered activity due to differences in electronic distribution .

Electron-Withdrawing Substituents

- [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 133902-66-6): The chloro group at the para position introduces strong electron-withdrawing effects, increasing the triazole’s electrophilicity. This may enhance binding to electron-rich enzyme pockets but reduce metabolic stability compared to methoxy derivatives .

- Fluorine’s small size allows for unique hydrophobic interactions .

Hydrophobic and Steric Modifications

- 1-(2,3-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1251237-12-3): Methyl groups at the 2- and 3-positions increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. This analog is useful in studies prioritizing lipophilic drug design .

- Such modifications are common in optimizing pharmacokinetic profiles .

Functionalized Side Chains

- (1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride: The aminoalkyl chain introduces a cationic group at physiological pH, improving water solubility and enabling conjugation to carriers or probes. This derivative is valuable in targeted drug delivery systems .

- (1-(4-(Diethylamino)phenyl)-1H-1,2,3-triazol-4-yl)methanol: The diethylamino group provides strong electron-donating effects and basicity, which can alter binding kinetics in enzymatic assays .

Key Research Findings

- Electronic Effects : Methoxy groups (electron-donating) vs. chloro/fluoro (electron-withdrawing) significantly alter triazole reactivity and binding .

- Biological Applications: Aminoalkyl and diethylamino derivatives are prioritized for drug delivery, while hydrophobic analogs are explored for CNS targets .

Biological Activity

(1-(2-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant research findings and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 205.21 g/mol

- CAS Number : 339067-38-8

Antibacterial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of triazole derivatives against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Triazole A | Staphylococcus aureus | 4 |

| Triazole B | Escherichia coli | 8 |

| This compound | Klebsiella pneumoniae | 16 |

The compound exhibited moderate activity against Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL, indicating potential as an antibacterial agent .

Antifungal Activity

The antifungal properties of this compound were assessed against several fungal strains. The results are summarized in the following table:

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| Triazole C | Candida albicans | 0.025 |

| Triazole D | Aspergillus niger | 0.05 |

| This compound | Cryptococcus neoformans | 0.01 |

The compound showed promising antifungal activity against Cryptococcus neoformans with an MIC of 0.01 mg/mL . This suggests that it could be developed further for therapeutic applications in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against various cancer cell lines. The findings are as follows:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| H460 (Lung) | 7.69 |

| HeLa (Cervical) | 12.3 |

In particular, the compound displayed a significant inhibitory effect on H460 lung cancer cells with an IC value of 7.69 µM, indicating strong anticancer activity . Mechanistically, it was found to induce reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives including this compound. The study reported that structural modifications significantly influenced biological activity. For instance:

- Modification with Halogens : Substituting different halogens at specific positions enhanced antibacterial activity.

- Benzyl Substitution : The introduction of a benzyl group at the N-position resulted in reduced antifungal potency.

These observations underscore the importance of structure-activity relationships in optimizing the biological efficacy of triazole derivatives .

Q & A

Q. Critical factors :

- Solvent polarity (e.g., THF/water mixtures) affects reaction rates and regioselectivity .

- Catalyst loading (Cu(I) salts) must be optimized to minimize side reactions (e.g., oxidative dimerization) .

How do substituents on the triazole or aryl rings impact reaction kinetics and product stability?

Advanced

Substituent effects are critical in modulating reactivity:

- Electron-donating groups (e.g., 2-methoxy on phenyl): Enhance stability of intermediates but may slow cycloaddition due to reduced azide electrophilicity .

- Steric hindrance : Bulky groups at the triazole 4-position (e.g., methanol) can impede further functionalization but improve crystallinity for characterization .

Q. Methodological insight :

- Use DFT calculations to predict substituent effects on transition states .

- Compare kinetic data (e.g., via in situ NMR) for derivatives with varying substituents .

What analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Basic

Core techniques include:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.5–8.1 ppm (triazole protons), δ 3.8–4.5 ppm (methanol -CH2-) .

- ¹³C NMR : Triazole carbons at ~145–150 ppm .

- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]+) and fragmentation patterns .

Advanced

For conflicting data (e.g., variable coupling constants):

- Perform variable-temperature NMR to assess conformational flexibility .

- Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

What biological activities are reported for this compound, and how are structure-activity relationships (SAR) explored?

Basic

Preliminary studies on analogs suggest:

- Antifungal activity : Inhibition of fungal lanosterol 14α-demethylase (CYP51) via triazole coordination to heme iron .

- Antibacterial effects : Disruption of bacterial cell wall synthesis, particularly in Gram-positive strains .

Advanced

SAR strategies :

- Triazole modifications : Replace methanol with hydrophobic groups (e.g., alkyl chains) to enhance membrane permeability .

- Phenyl ring substitutions : Introduce halogens (e.g., -F, -Cl) to improve target binding affinity .

How do reaction conditions influence oxidation pathways of the methanol moiety?

Advanced

The primary alcohol (-CH2OH) undergoes oxidation to aldehydes or carboxylic acids depending on conditions:

- Mild oxidants (e.g., TEMPO/NaClO): Selective oxidation to (1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanal .

- Strong oxidants (e.g., KMnO4): Over-oxidation to carboxylic acids, which may complicate purification .

Q. Optimization :

- Use flow chemistry to control reaction time and prevent over-oxidation .

- Monitor intermediates via HPLC-MS for real-time analysis .

How can discrepancies in reported biological activity data be systematically addressed?

Advanced

Contradictions often arise from:

Q. Resolution strategies :

- Standardize protocols using CLSI guidelines for antimicrobial assays .

- Employ HPLC purity checks (>98% purity) before biological testing .

What computational methods are used to predict the compound’s reactivity and binding modes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.